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molecular formula C11H11BrN2O B8417606 3-(1-Bromo-ethyl)-1-methyl-1h-quinoxalin-2-one

3-(1-Bromo-ethyl)-1-methyl-1h-quinoxalin-2-one

Cat. No. B8417606
M. Wt: 267.12 g/mol
InChI Key: YVWBWEGTAFUFIO-UHFFFAOYSA-N
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Patent
US07538109B2

Procedure details

To a mixture of a 3-ethyl-1-methyl-1H-quinoxalin-2-one (1 g) and anhydrous sodium acetate (0.523 g) in glacial AcOH (10 mL) was added dropwise over 10 min. a solution of bromine (0.273 mL) in glacial AcOH (6 mL). The resulting pale yellow suspension was stirred at rt under nitrogen for 2 h, cooled to 0° C., filtered and washed with cold-water to give the title compound as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.523 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.273 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](=[O:14])[N:5]([CH3:13])[C:6]2[C:11]([N:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH3:2].C([O-])(=O)C.[Na+].[Br:20]Br>CC(O)=O>[Br:20][CH:1]([C:3]1[C:4](=[O:14])[N:5]([CH3:13])[C:6]2[C:11]([N:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C=1C(N(C2=CC=CC=C2N1)C)=O
Name
Quantity
0.523 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.273 mL
Type
reactant
Smiles
BrBr
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting pale yellow suspension was stirred at rt under nitrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold-water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C)C=1C(N(C2=CC=CC=C2N1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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